Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate
Overview
Description
Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is an organic compound with the molecular formula C11H21NO2 It is a derivative of cyclobutane, featuring a tert-butyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylcyclobutanecarboxylate with an amine source under controlled conditions. One common method includes the use of tert-butyl 3,3-dimethylcyclobutanecarboxylate and ammonia or an amine in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Scientific Research Applications
Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminoazetidine-1-carboxylate: Another tert-butyl derivative with a similar structure but different ring size.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Features a cyanomethylene group, offering different reactivity and applications.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure, providing unique steric and electronic properties.
Uniqueness
Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is unique due to its specific cyclobutane ring structure, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable for applications requiring specific spatial and electronic configurations, such as in the design of novel pharmaceuticals or advanced materials .
Properties
IUPAC Name |
tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9(2,3)14-8(13)11(12)6-10(4,5)7-11/h6-7,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEXWSRVKOEVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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